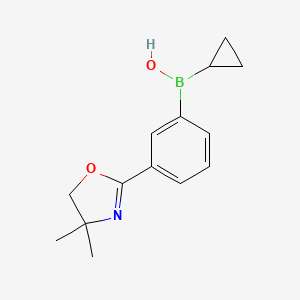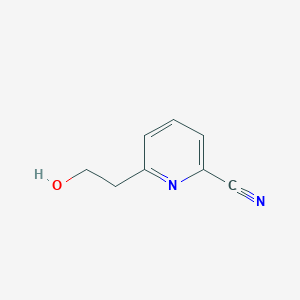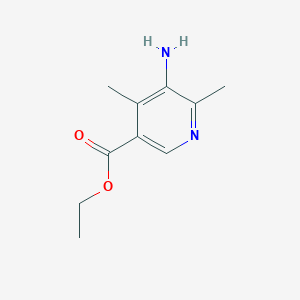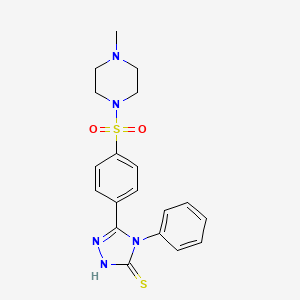![molecular formula C6H12KO9P B11764249 potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)
potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate is a complex organic compound that features a potassium ion bonded to a phosphorylated sugar molecule. This compound is of significant interest in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate typically involves the phosphorylation of a sugar molecule followed by the introduction of a potassium ion. The process begins with the protection of hydroxyl groups on the sugar molecule to prevent unwanted side reactions. The protected sugar is then reacted with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions to introduce the phosphate group. Finally, the protecting groups are removed, and the compound is neutralized with potassium hydroxide (KOH) to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can modify the phosphate group or the sugar moiety.
Substitution: The hydroxyl groups on the sugar molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce dephosphorylated sugars.
Aplicaciones Científicas De Investigación
Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. It can also interact with enzymes and proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Potassium gluconate: A potassium salt of gluconic acid, used as a dietary supplement.
Potassium phosphate: A simple phosphate salt used in various applications, including as a fertilizer and food additive.
Potassium ascorbate: A potassium salt of ascorbic acid, used as an antioxidant.
Uniqueness
Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate is unique due to its complex structure, which combines a phosphorylated sugar with a potassium ion. This unique structure imparts specific chemical and biological properties that are not found in simpler potassium salts.
Propiedades
Fórmula molecular |
C6H12KO9P |
|---|---|
Peso molecular |
298.23 g/mol |
Nombre IUPAC |
potassium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1 |
Clave InChI |
LCQRPBIBCYXEKR-BMZZJELJSA-M |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)[O-].[K+] |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






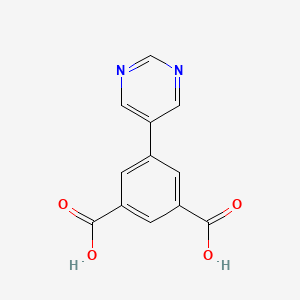
![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
